Harzianolide

Description

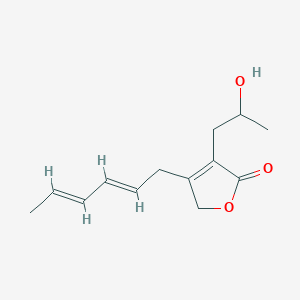

Structure

3D Structure

Properties

IUPAC Name |

3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELRJXQJITUJOU-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCC1=C(C(=O)OC1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Genesis of Harzianolide: A Technical Guide to a Promising Biocontrol Agent from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianolide, a bioactive secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a molecule of significant interest in the fields of agricultural biotechnology and natural product chemistry. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities with corresponding quantitative data, and elucidates the signaling pathways it modulates in plants. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel biocontrol agents and pharmaceuticals.

Introduction: The Emergence of this compound

Trichoderma harzianum is a well-documented antagonist of various plant pathogens, primarily through mechanisms of mycoparasitism, competition, and the secretion of a diverse arsenal of secondary metabolites. Among these, this compound, a butenolide compound, has garnered attention for its dual role as a potent plant growth promoter and an elicitor of systemic resistance in plants. First isolated and characterized from T. harzianum strain SQR-T037, this polyketide-derived metabolite has demonstrated significant potential in enhancing crop resilience and productivity.[1][2][3][4] This guide will delve into the technical details surrounding this promising natural product.

Discovery and Origin

This compound was identified during screenings of secondary metabolites from Trichoderma harzianum for their biological activities. Notably, the strain SQR-T037 was found to produce this compound, which exhibited significant plant growth-promoting effects at very low concentrations.[1][2][3] Subsequent studies have also isolated this compound and its analogues from other T. harzianum strains, including marine-derived isolates, highlighting the broad distribution of its biosynthetic machinery within this species.[5][6][7]

Producing Organism: Trichoderma harzianum Key Isolating Strain: SQR-T037[1][2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete raw spectral data is often found in supplementary materials of primary research articles, the key identifying features are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C13H18O4 | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Colorless oil | |

| 1H NMR | Data not fully available in search results | [8][9][10] |

| 13C NMR | Data not fully available in search results | [8][9][10] |

| Mass Spectrometry (MS) | Fragmentation data not detailed in search results | [5][6] |

Note: Specific chemical shifts and coupling constants for NMR, and detailed fragmentation patterns for MS are critical for unambiguous identification and are typically reported in peer-reviewed publications.

Experimental Protocols

Fungal Culture and this compound Production

A detailed protocol for the cultivation of T. harzianum and induction of this compound production is crucial for obtaining sufficient quantities for research.

Protocol 1: Cultivation of Trichoderma harzianum SQR-T037

-

Inoculum Preparation: Inoculate T. harzianum SQR-T037 on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days.

-

Liquid Culture: Transfer agar plugs of the fungal mycelium into Erlenmeyer flasks containing Potato Dextrose Broth (PDB).

-

Incubation: Incubate the liquid cultures on a rotary shaker at 150-180 rpm and 28°C for 7-10 days to allow for fungal growth and metabolite secretion.[11]

Isolation and Purification of this compound

The isolation of this compound from the culture broth involves solvent extraction followed by chromatographic purification.

Protocol 2: Extraction and Purification of this compound

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a methanol-water mobile phase.

-

Biosynthesis of this compound

This compound is a polyketide, biosynthesized through the condensation of acetate units by a polyketide synthase (PKS) enzyme.[12] It is proposed to be derived from a heptaketide precursor, which undergoes rearrangements and decarboxylation to form the characteristic butenolide structure.[12] While the specific genes and enzymatic steps in the this compound biosynthetic cluster in T. harzianum are yet to be fully elucidated, the general pathway is hypothesized as follows:

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on plant growth and defense, as well as antifungal properties.

Plant Growth Promotion

This compound has been shown to significantly promote the growth of tomato seedlings.

Table 2: Plant Growth Promotion Activity of this compound

| Plant Species | Concentration | Effect | Reference |

| Tomato seedlings | 0.1 ppm | Up to 2.5-fold increase in dry weight | [1][2] |

Antifungal Activity

This compound displays inhibitory activity against various phytopathogenic fungi.

Table 3: Antifungal Activity of this compound (MIC values)

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Gaeumannomyces graminis var. tritici | 200 | [12] |

| Pestalotiopsis theae | 25-50 | [5] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions.

Mechanism of Action: Plant Systemic Resistance

This compound is a potent elicitor of Induced Systemic Resistance (ISR) in plants. Upon perception by the plant, it triggers a signaling cascade that leads to a primed state of defense, resulting in a more robust and rapid response to subsequent pathogen attacks.[1][2]

The signaling pathways activated by this compound in tomato involve the key defense-related phytohormones, salicylic acid (SA) and jasmonic acid (JA)/ethylene (ET). This leads to the upregulation of defense-related genes.

Key Genes Upregulated by this compound in Tomato:

-

SA Pathway: PR1 (Pathogenesis-Related Protein 1), GLU (β-1,3-glucanase)[1][2]

-

JA/ET Pathway: JERF3 (Jasmonate and Ethylene Responsive Factor 3)[1][2]

Conclusion and Future Perspectives

This compound stands out as a multifaceted secondary metabolite from Trichoderma harzianum with significant potential for agricultural applications. Its ability to both directly inhibit fungal pathogens and enhance plant growth and defense responses makes it a highly attractive candidate for the development of next-generation biocontrol agents and biofertilizers.

Future research should focus on several key areas:

-

Complete Elucidation of the Biosynthetic Pathway: Identifying the specific PKS gene cluster and all modifying enzymes will enable metabolic engineering approaches to enhance this compound production or generate novel, more potent analogues.

-

Detailed Mechanistic Studies: A deeper understanding of the plant receptors for this compound and the downstream signaling components will provide valuable insights into plant-microbe interactions and the mechanisms of ISR.

-

Field Trials and Formulation Development: Rigorous testing of this compound and this compound-producing T. harzianum strains in diverse agricultural settings is necessary to validate its efficacy and develop stable, effective formulations for commercial use.

The continued exploration of this compound and other natural products from beneficial microbes holds immense promise for the development of sustainable and effective solutions for global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Harzianolides B-G: Undescribed Butenolides isolated from the fungus Trichoderma harzianum ZN-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Harzianolide: A Fungal Secondary Metabolite with Dual Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianolide, a butenolide-class secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its fungal origin, biosynthetic pathway, and multifaceted modes of action. A key focus is placed on its dual role as a promising antifungal agent against various phytopathogens and as a potent plant growth promoter. This document summarizes quantitative bioactivity data, provides detailed experimental protocols for its isolation and functional characterization, and visualizes the key molecular pathways it influences. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, agricultural biotechnology, and drug development.

Introduction

The genus Trichoderma is a well-established source of a diverse array of bioactive secondary metabolites. Among these, this compound, a polyketide-derived butenolide, stands out for its significant antifungal and plant-growth-promoting properties. First isolated from Trichoderma harzianum, this compound has been the subject of numerous studies aiming to elucidate its biological functions and potential applications in agriculture and beyond. This guide synthesizes the current knowledge on this compound, presenting it in a structured and technically detailed format for the scientific community.

Fungal Origin and Isolation

This compound is a characteristic secondary metabolite of various strains of the fungus Trichoderma harzianum. This species is found globally in soil and on decaying organic matter and is well-known for its biocontrol capabilities.

Isolation of Trichoderma harzianum

A detailed protocol for the isolation of T. harzianum from soil samples is presented below.

Experimental Protocol: Isolation of Trichoderma harzianum from Soil

-

Sample Collection: Collect soil samples from the rhizosphere of healthy plants, approximately 5-30 cm below the surface. Place the samples in sterile plastic bags and store at 4°C until processing.

-

Serial Dilution:

-

Add 1 gram of the soil sample to 9 ml of sterile distilled water to create a stock suspension.

-

Vortex the suspension vigorously for 1 minute.

-

Perform a serial dilution by transferring 1 ml of the stock suspension to 9 ml of sterile distilled water (10⁻² dilution), and repeat this process to obtain dilutions up to 10⁻⁵.

-

-

Plating:

-

Plate 100 µl of each dilution onto Trichoderma Selective Medium (TSM) agar plates. TSM typically contains a basal medium like Potato Dextrose Agar (PDA) supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth and a fungicide (e.g., pentachloronitrobenzene) to which Trichoderma species are generally resistant.

-

Spread the suspension evenly using a sterile spreader.

-

-

Incubation: Incubate the plates at 25-28°C for 5-7 days.

-

Identification and Purification:

-

Observe the plates for fungal colonies characteristic of Trichoderma, which are typically fast-growing and produce green conidia.

-

Isolate individual colonies and subculture them onto fresh PDA plates to obtain pure cultures.

-

Morphological identification can be performed based on colony characteristics and microscopic examination of conidiophores and conidia. Molecular identification can be confirmed by sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.

-

Isolation of this compound

The following protocol outlines the extraction and purification of this compound from a liquid culture of T. harzianum.

Experimental Protocol: Isolation of this compound

-

Fungal Culture:

-

Inoculate a pure culture of T. harzianum into a liquid medium such as Potato Dextrose Broth (PDB).

-

Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a polyketide pathway. It is proposed to be derived from a heptaketide precursor, which undergoes a series of enzymatic modifications, including rearrangements and decarboxylation, to form the final butenolide structure[1]. The biosynthesis is catalyzed by a Type I polyketide synthase (PKS), a large, multi-domain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units[2][3]. While the specific gene cluster and the exact enzymatic steps for this compound biosynthesis have not been fully elucidated, a proposed general pathway is depicted below.

References

- 1. Genome mining and biosynthesis of a polyketide from a biofertilizer fungus that can facilitate reductive iron assimilation in plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and expression of two polyketide synthase genes from Trichoderma harzianum 88 during mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phylogenomic analysis of polyketide synthase-encoding genes in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Harzianolide Biosynthetic Pathway: A Technical Guide to a Heptaketide-Derived Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianolide, a secondary metabolite produced by the filamentous fungus Trichoderma harzianum, has garnered significant interest for its potent biological activities, including plant growth promotion and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, with a focus on its origin from a heptaketide precursor. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available genetic and biochemical evidence to present a putative pathway and outlines the experimental approaches required for its full characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from a linear heptaketide chain, which undergoes a series of complex enzymatic transformations, including rearrangements and decarboxylation, to yield the final butenolide structure.[2][3]

The initial heptaketide is assembled by a Type I iterative polyketide synthase (PKS). Following its formation, the polyketide chain is thought to undergo at least two rearrangement reactions and a decarboxylation event to form the core structure of this compound.[3] The precise nature and sequence of these rearrangements are yet to be experimentally confirmed. Subsequent modifications by tailoring enzymes are likely required to produce the final bioactive molecule.

The "Har" Biosynthetic Gene Cluster

A putative biosynthetic gene cluster (BGC) for this compound, designated as the "Har" cluster, has been identified in Trichoderma harzianum. This cluster contains a set of genes predicted to encode the necessary enzymatic machinery for this compound biosynthesis.

| Gene | Predicted Function | GenBank Accession (Amino Acid) |

| HarA | Polyketide Synthase (PKS) | OPB46148 |

| HarB | Zn2Cys6 Transcription Regulator | OPB46143 |

| HarC | Unknown Protein | OPB46144 |

| HarD | Isoprenyl Alcohol Oxidase | OPB46145 |

| HarE | Flavin-binding Monooxygenase family protein | OPB46146 |

| HarF | Unknown Protein | OPB46147 |

| HarG | CE12 GDSL Lipase | OPB46149 |

| HarH | Unknown Protein | OPB46150 |

Table 1: Genes of the putative this compound biosynthetic cluster and their predicted functions.[4]

The central enzyme is believed to be HarA , a polyketide synthase responsible for the assembly of the heptaketide backbone. The transcriptional regulator HarB likely controls the expression of the entire gene cluster. The remaining genes, HarC-HarH , are predicted to be tailoring enzymes that modify the polyketide intermediate through oxidation, hydrolysis, and other transformations to yield the final this compound structure. The exact functions of the unknown proteins, HarC, HarF, and HarH, require further investigation.

Experimental Workflow for Pathway Elucidation

A systematic experimental approach is necessary to fully characterize the this compound biosynthetic pathway. The following workflow outlines the key steps for future research.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in Trichoderma harzianum (Generic Protocol)

This protocol provides a general framework for gene disruption in T. harzianum using the CRISPR/Cas9 system. Specific parameters, such as sgRNA design and selection markers, will need to be optimized for the "Har" gene cluster.

1. sgRNA Design and Plasmid Construction:

- Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest (e.g., HarA).

- Synthesize the sgRNA cassettes and clone them into a Cas9 expression vector suitable for Trichoderma, often containing a selection marker like hygromycin resistance.

2. Preparation of Donor DNA:

- Construct a donor DNA fragment containing a selectable marker (e.g., a gene conferring resistance to a different antibiotic) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.

3. Protoplast Preparation:

- Grow T. harzianum mycelia in a suitable liquid medium.

- Harvest and wash the mycelia.

- Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M KCl).

- Filter and collect the protoplasts by centrifugation.

4. Transformation:

- Co-transform the protoplasts with the Cas9/sgRNA plasmid and the donor DNA using a polyethylene glycol (PEG)-mediated method.

- Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agents.

5. Screening and Verification of Mutants:

- Isolate individual transformants and cultivate them on selective media.

- Perform diagnostic PCR using primers flanking the target gene to identify successful knockout events (indicated by a size shift corresponding to the insertion of the marker gene).

- Confirm the absence of the target gene transcript by RT-qPCR.

- Further verify the gene deletion by Southern blot analysis.

Future Directions and Conclusion

The elucidation of the this compound biosynthetic pathway is an active area of research. While the identification of the putative "Har" gene cluster provides a crucial starting point, significant experimental work is required to functionally characterize each enzyme and delineate the precise sequence of biochemical reactions. Isotopic labeling studies will be instrumental in unraveling the proposed molecular rearrangements. A thorough understanding of this pathway will not only provide fundamental insights into fungal natural product biosynthesis but also open avenues for the bioengineering of novel this compound analogs with enhanced or altered biological activities, a prospect of considerable interest to the pharmaceutical and agrochemical industries.

References

- 1. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

Harzianolide: A Technical Guide to its Mechanism of Action in Plant Growth Promotion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianolide, a secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a potent plant growth regulator and a novel elicitor of systemic resistance in plants. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the bioactivity of this compound. It details its role in enhancing root development, modulating key defense signaling pathways, and ultimately promoting plant vigor and resilience. This document summarizes key quantitative data, provides detailed experimental protocols for replication and further research, and visualizes the complex biological processes through signaling pathway and experimental workflow diagrams.

Introduction

The quest for sustainable agricultural practices has intensified the search for natural compounds that can enhance crop yield and protect against pathogens without the environmental burden of synthetic fertilizers and pesticides. Trichoderma species, particularly T. harzianum, have long been recognized as effective biocontrol agents and biofertilizers. Their beneficial effects are largely attributed to the diverse array of secondary metabolites they secrete. Among these, this compound, a butenolide compound, has been identified as a key player in mediating the positive interactions between T. harzianum and plants.

This guide focuses on the work of Cai et al. (2013), a pivotal study that elucidated the dual function of this compound in both direct plant growth promotion and the induction of systemic resistance against pathogens.[1][2]

Mechanism of Action

This compound exerts its influence on plant growth and defense through a multi-pronged mechanism, primarily by enhancing root system architecture and by priming the plant's immune system.

Enhanced Root Development

One of the most significant effects of this compound is the stimulation of root growth. Root scans of tomato seedlings treated with this compound revealed a marked increase in total root length and the number of root tips.[1] This enhanced root system allows for more efficient water and nutrient uptake from the soil, which in turn supports overall plant growth and biomass accumulation.[2] This suggests that this compound influences the early stages of plant development by directly targeting root architecture.[1]

Induction of Systemic Resistance (ISR)

Beyond its role as a growth promoter, this compound is a potent elicitor of Induced Systemic Resistance (ISR), a state of heightened defensive capacity in plants against a broad spectrum of pathogens.[1] Treatment with this compound leads to an increase in the activity of several defense-related enzymes that combat oxidative stress.[1] Furthermore, it triggers the expression of genes associated with established defense signaling pathways.[1]

Signaling Pathways Modulated by this compound

This compound's induction of ISR is mediated through the activation of two major plant defense signaling pathways: the Salicylic Acid (SA) pathway and the Jasmonate/Ethylene (JA/ET) pathway.[1]

-

Salicylic Acid (SA) Pathway: This pathway is crucial for defense against biotrophic and hemibiotrophic pathogens. This compound treatment upregulates the expression of PR1 (Pathogenesis-Related Protein 1) and GLU (β-1,3-glucanase), which are well-established marker genes for the SA pathway.[1]

-

Jasmonate/Ethylene (JA/ET) Pathway: This pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. This compound has been shown to induce the expression of JERF3 (Jasmonate and Ethylene Responsive Factor 3), a key transcription factor in the JA/ET signaling cascade.[1]

The concurrent activation of both SA and JA/ET pathways indicates that this compound primes the plant for a broad-spectrum resistance, making it more resilient to a variety of pathogenic threats.

Quantitative Data on Plant Growth Promotion

The growth-promoting effects of this compound have been quantified in tomato seedlings. The following table summarizes the key findings from the study by Cai et al. (2013).

| Treatment Concentration (ppm) | Parameter Measured | Result (vs. Control) | Reference |

| 0.1 | Tomato Seedling Dry Weight | Up to 2.5-fold increase | [1] |

| 0.1 | Tomato Seedling Root Length | Significantly enhanced | [1] |

| 0.1 | Tomato Seedling Root Tips | Significantly enhanced | [1] |

Experimental Protocols

The following protocols are synthesized from standard methodologies and are representative of the experiments conducted to determine the mechanism of action of this compound.

Isolation and Purification of this compound

-

Fungal Culture: Trichoderma harzianum (e.g., strain SQR-T037) is cultured on Potato Dextrose Agar (PDA) plates.[3] For large-scale metabolite production, the fungus is grown in a liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator.

-

Metabolite Extraction: The culture filtrate is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated under vacuum. This compound is purified from the crude extract using chromatographic techniques, such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Plant Growth Promotion Assay

-

Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on moist filter paper in sterile petri dishes.[4] After germination, seedlings are transferred to pots containing a sterile soil mix or a hydroponic system.[5] Plants are maintained in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 12h light/12h dark).[5]

-

Treatment Application: Purified this compound is dissolved in a suitable solvent (e.g., ethanol, followed by dilution in water) to prepare different concentrations (e.g., 0.1 ppm). Seedlings are treated by adding the this compound solution to the soil or hydroponic medium. Control plants are treated with the solvent solution lacking this compound.

-

Data Collection: After a defined growth period (e.g., 30 days), plants are harvested.[5] Shoot and root length, and fresh and dry weight are measured. Root architecture (total length, number of tips) can be analyzed using a root scanner and appropriate software.

Measurement of Defense-Related Enzyme Activity

-

Sample Preparation: Leaf or root tissue is collected from treated and control plants at different time points after treatment. The tissue is immediately frozen in liquid nitrogen and ground to a fine powder.

-

Enzyme Extraction: The powdered tissue is homogenized in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[6] The homogenate is centrifuged at high speed (e.g., 18,000 x g) at 4°C, and the supernatant is collected as the crude enzyme extract.[6]

-

Enzyme Assays: The activities of enzymes such as Peroxidase (POD), Polyphenol Oxidase (PPO), and Phenylalanine Ammonia-Lyase (PAL) are determined spectrophotometrically using specific substrates.[6][7] Enzyme activity is typically expressed as the change in absorbance per minute per milligram of protein.

Real-Time Reverse Transcription-PCR (RT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol.[8] The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The expression levels of target defense genes (PR1, GLU, JERF3) and a reference gene (e.g., actin) are quantified using a real-time PCR system with a DNA-binding dye like SYBR Green.[9] Gene-specific primers are designed for each target and reference gene.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene and relative to the control treatment.

Pathogen Challenge Assay

-

Pathogen Culture: The pathogen, such as Sclerotinia sclerotiorum, is cultured on PDA medium.[3]

-

Plant Treatment and Inoculation: Tomato plants are pre-treated with this compound as described in the growth promotion assay. After a specified period (e.g., 48 hours) to allow for the induction of resistance, the plants are challenge-inoculated with the pathogen. This can be done by placing a mycelial plug from the pathogen culture onto a leaf or stem.[10]

-

Disease Assessment: The plants are incubated under conditions favorable for disease development. Disease severity is assessed by measuring the size of the resulting lesions after a few days.[10] A reduction in lesion size in this compound-pretreated plants compared to the control indicates the induction of systemic resistance.[1]

Conclusion and Future Directions

This compound, a secondary metabolite from T. harzianum, is a promising natural compound for sustainable agriculture. Its ability to directly promote plant growth, particularly root development, and to induce broad-spectrum systemic resistance through the SA and JA/ET signaling pathways, makes it a valuable candidate for the development of novel biofertilizers and biopesticides.

Future research should focus on several key areas:

-

Receptor Identification: Identifying the plant receptor(s) for this compound will be crucial to fully understand its mode of action.

-

Field Trials: While laboratory and greenhouse studies have shown significant promise, extensive field trials are necessary to validate the efficacy of this compound under diverse environmental conditions and on a wider range of crops.

-

Biosynthetic Pathway Engineering: Understanding and engineering the biosynthetic pathway of this compound in T. harzianum could lead to the development of hyper-producing strains, making its commercial production more economically viable.

-

Synergistic Effects: Investigating the synergistic effects of this compound with other beneficial microorganisms or biostimulants could lead to the development of more potent and effective agricultural products.

The continued exploration of this compound and other natural products holds the key to developing innovative and environmentally friendly solutions to meet the growing global demand for food.

References

- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. plantarchives.org [plantarchives.org]

- 4. Selective screening and characterization of plant growth promoting bacteria for growth enhancement of tomato, Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Assessment of Plant Growth Promotion of Tomato [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. thepharmajournal.com [thepharmajournal.com]

Harzianolide: A Potent Elicitor of Systemic Resistance in Plants

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Harzianolide, a secondary metabolite produced by the beneficial fungus Trichoderma harzianum, has emerged as a significant molecule in the field of plant science and agricultural biotechnology. This butenolide compound exhibits a dual functionality, acting as both a potent plant growth promoter and a powerful elicitor of induced systemic resistance (ISR) against a range of phytopathogens. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's activity, detailing the signaling pathways it modulates and the experimental protocols used to elucidate its function. Quantitative data from key studies are summarized, and a visual representation of the molecular interactions and experimental workflows is provided to facilitate a deeper understanding for researchers, scientists, and professionals involved in the development of novel plant protection and growth-promoting agents.

Introduction

The quest for sustainable agricultural practices has intensified the search for natural compounds that can enhance plant vigor and protect against diseases without the environmental drawbacks of synthetic pesticides. This compound, isolated from Trichoderma harzianum strain SQR-T037, represents a promising candidate in this endeavor.[1][2] It has been demonstrated to significantly improve plant growth and to "prime" the plant's immune system, leading to a more robust and rapid defense response upon pathogen attack.[1][2] This document serves as a technical resource, consolidating the current knowledge on this compound's role in plant physiology and defense.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified in several key studies, primarily using tomato (Solanum lycopersicum) as a model system. The following tables summarize the significant quantitative findings.

Table 1: Plant Growth Promotion Effects of this compound on Tomato Seedlings

| Parameter | Treatment | Observation | Reference |

| Seedling Dry Weight | 0.1 ppm this compound | Up to 2.5-fold increase compared to control | [1][2] |

| Root Morphology | This compound (concentration not specified) | Enhancement of root length and number of root tips | [1][2] |

Table 2: Induced Systemic Resistance and Defense Gene Expression

| Parameter | Treatment & Challenge | Observation | Reference |

| Disease Resistance | This compound pre-treatment followed by Sclerotinia sclerotiorum challenge | Significant reduction in lesion size compared to control plants | [1][2] |

| Defense-Related Gene Expression | This compound treatment | Upregulation of genes in both the Salicylic Acid (SA) pathway (PR1, GLU) and the Jasmonic Acid/Ethylene (JA/Et) pathway (JERF3) | [1][2] |

| Defense Enzyme Activity | This compound treatment | Increased activity of enzymes involved in managing oxidative stress | [1][2] |

Signaling Pathways Modulated by this compound

This compound triggers a broad-spectrum defense response by activating key signaling pathways within the plant. This demonstrates a sophisticated mechanism of action that prepares the plant for invasions from pathogens with different infection strategies.

Upon perception by the plant, this compound acts as an elicitor, initiating a signaling cascade that involves both the salicylic acid (SA) and the jasmonic acid/ethylene (JA/Et) pathways. The SA pathway is traditionally associated with resistance against biotrophic pathogens, while the JA/Et pathway is primarily effective against necrotrophic pathogens and herbivorous insects. The concurrent activation of both pathways by this compound suggests its potential to confer broad-spectrum disease resistance.[1][2] This activation leads to the expression of pathogenesis-related (PR) genes, such as PR1 and GLU (β-1,3-glucanase), and transcription factors like JERF3 (Jasmonate and Ethylene Responsive Factor 3), which collectively contribute to a heightened state of defense.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on plants.

Plant Growth Promotion Assay

This protocol is designed to quantify the effect of this compound on early plant development.

-

Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on sterile filter paper. Seedlings are then transferred to a hydroponic system or sterile soil medium. Plants are maintained in a controlled growth chamber with a defined photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

-

Treatment Application: this compound is dissolved in a suitable solvent (e.g., ethanol) and diluted to the final concentration (e.g., 0.1 ppm) in the growth medium. Control plants receive the same concentration of the solvent.

-

Data Collection: After a defined period (e.g., 2-3 weeks), plants are harvested. Shoot and root lengths are measured. The fresh weight of the shoots and roots is recorded. To determine dry weight, the plant material is dried in an oven at 70°C until a constant weight is achieved.

-

Root Morphology Analysis: Roots can be scanned using a flatbed scanner, and the resulting images are analyzed with software (e.g., WinRHIZO) to quantify total root length, surface area, and the number of root tips.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the observed differences between treated and control plants.

Pathogen Challenge Assay (Sclerotinia sclerotiorum)

This assay evaluates the ability of this compound to induce resistance against a necrotrophic fungal pathogen.

-

Inoculum Preparation: Sclerotinia sclerotiorum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at room temperature until mycelia cover the plate.

-

Plant Treatment: Tomato plants at the 4-6 leaf stage are treated with this compound as described in the growth promotion assay.

-

Inoculation: A few days after treatment, detached leaves or whole plants are inoculated. For a detached leaf assay, leaves are placed in a humid chamber. A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing S. sclerotiorum culture and placed on the leaf surface.

-

Disease Assessment: The inoculated leaves or plants are incubated under high humidity. The diameter of the resulting necrotic lesion is measured at specific time points (e.g., 24, 48, and 72 hours post-inoculation).

-

Data Analysis: The lesion size is compared between this compound-treated and control plants to determine the level of induced resistance.

Gene Expression Analysis by Real-Time RT-PCR

This protocol quantifies the transcript levels of defense-related genes.

-

RNA Extraction and cDNA Synthesis: Plant tissue (e.g., leaves) is harvested at various time points after this compound treatment and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercial kit or a standard protocol. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Primers for the target genes (PR1, GLU, JERF3) and a reference gene (e.g., Actin) are designed to be specific and efficient.

-

PR1 (Pathogenesis-Related Protein 1): Forward: 5'-AAGGCTCTAGTTGCTTCTCC-3', Reverse: 5'-AATCACACCATATTCTTCACC-3'

-

JERF3 (Jasmonate and Ethylene Responsive Factor 3): Forward: 5'-GAGGAGTGGAGGTTGTTGAG-3', Reverse: 5'-TTCCTTTGCTTGCTTGTTAC-3'

-

Actin (Reference Gene): Forward: 5'-GAAATAGCATAAGATGGCAGACG-3', Reverse: 5'-ATACCCACCATCACACCAGTAT-3'

-

Note: A specific primer sequence for the tomato GLU gene as used in the original study by Cai et al. is not publicly available. Researchers may need to design primers based on conserved regions of known tomato β-1,3-glucanase sequences.

-

-

Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.

Defense Enzyme Activity Assays

These spectrophotometric assays measure the activity of key antioxidant enzymes.

-

Enzyme Extraction: Fresh leaf tissue is homogenized in an ice-cold extraction buffer (e.g., potassium phosphate buffer) containing protease inhibitors. The homogenate is centrifuged, and the supernatant is used for the enzyme assays.

-

Catalase (CAT) Activity Assay: The decomposition of H₂O₂ is measured by the decrease in absorbance at 240 nm. The reaction mixture contains the enzyme extract and H₂O₂ in a phosphate buffer.

-

Peroxidase (POD) Activity Assay: The oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂ is measured by the increase in absorbance at a specific wavelength (e.g., 470 nm).

References

Harzianolide's Influence on Salicylic Acid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianolide, a butenolide secondary metabolite isolated from the beneficial fungus Trichoderma harzianum, has garnered significant attention for its dual role as a plant growth promoter and an elicitor of systemic resistance.[1][2] This technical guide delves into the molecular mechanisms by which this compound influences the salicylic acid (SA) signaling pathway, a critical component of the plant's defense arsenal against biotrophic and hemi-biotrophic pathogens. Understanding this interaction is pivotal for the development of novel, bio-based plant protectants and therapeutics that can prime the plant's innate immunity.

Recent studies have demonstrated that this compound treatment leads to the upregulation of key defense-related genes associated with the SA pathway, thereby inducing a state of heightened defensive readiness known as Systemic Acquired Resistance (SAR).[1][2] This guide provides a comprehensive overview of the signaling cascade, quantitative data on gene expression, and detailed experimental protocols for studying the effects of this compound.

Quantitative Data Summary

This compound has been shown to induce the expression of key marker genes in the salicylic acid signaling pathway in tomato (Solanum lycopersicum). The following table summarizes the qualitative changes in the expression of these genes upon treatment with this compound.

| Gene Name | Gene Function | Effect of this compound | Reference |

| PR1 (Pathogenesis-Related Protein 1) | Marker gene for the salicylic acid pathway; exhibits antifungal activity. | Upregulated | [1] |

| GLU (β-1,3-glucanase) | Hydrolyzes β-1,3-glucans, major components of fungal cell walls. | Upregulated | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols are representative methodologies for investigating the influence of this compound on salicylic acid signaling in tomato plants.

This compound Treatment of Tomato Seedlings

This protocol describes the application of this compound to tomato seedlings to induce defense responses.

-

Plant Material: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated in sterile soil or a hydroponic system. Seedlings are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 3-4 true leaf stage.

-

This compound Solution Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the final working concentration (e.g., 0.1 ppm) with sterile distilled water. A vehicle control solution (water with the same concentration of the solvent) should also be prepared.

-

Application: The this compound solution is applied to the roots of the tomato seedlings by drenching the soil or adding it to the hydroponic medium.[3] The control group is treated with the vehicle control solution.

-

Incubation and Sampling: The treated plants are incubated under the same controlled conditions. Leaf samples are collected at various time points post-treatment (e.g., 24, 48, 72 hours) for subsequent analysis. Samples are immediately frozen in liquid nitrogen and stored at -80°C.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of SA-responsive genes.

-

RNA Extraction:

-

Grind frozen leaf tissue (approximately 100 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[1]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers, according to the manufacturer's protocol.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers for PR1 and GLU, and a suitable SYBR Green master mix.

-

Use a housekeeping gene (e.g., Actin or EF1α) as an internal control for normalization.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.[4]

-

β-1,3-glucanase (GLU) Activity Assay

This colorimetric assay measures the enzymatic activity of β-1,3-glucanase in plant tissues.

-

Protein Extraction:

-

Homogenize frozen leaf tissue in a pre-chilled extraction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.2).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the crude protein extract and a substrate solution of laminarin (a β-1,3-glucan).[5]

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

-

Quantification of Reducing Sugars:

-

Stop the enzymatic reaction by adding a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNS).[5]

-

Boil the mixture to allow for color development.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the amount of reducing sugars released (glucose equivalents) by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

-

Express the enzyme activity in units such as µmol of glucose released per minute per milligram of protein.

-

Conclusion

This compound acts as a potent elicitor of the salicylic acid-mediated defense pathway in plants. Its ability to induce the expression of key defense-related genes like PR1 and GLU primes the plant for a more rapid and robust response to pathogen attack. The methodologies detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and plant immune signaling. Such research is essential for harnessing the full potential of this natural compound in the development of sustainable agricultural practices and novel biopesticides.

References

- 1. RNA extraction and qRT-PCR [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Inoculation of tomato seedlings with Trichoderma Harzianum and Arbuscular Mycorrhizal Fungi and their effect on growth and control of wilt in tomato seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Basic β-1,3-Glucanase from Drosera binata Exhibits Antifungal Potential in Transgenic Tobacco Plants [mdpi.com]

The Influence of Harzianolide on Jasmonate and Ethylene Signaling Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant potential as a plant growth regulator and a potent elicitor of systemic resistance in plants.[1][2] This technical guide delves into the current understanding of this compound's mechanism of action, with a specific focus on its interaction with the jasmonate (JA) and ethylene (ET) signaling pathways. These pathways are central to plant defense responses against a broad range of pathogens and insect herbivores. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling cascades to facilitate a deeper understanding of this compound's role in plant immunity.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds that can enhance plant health and productivity. This compound, a butenolide isolated from Trichoderma harzianum, has emerged as a promising candidate.[1][2] It has been shown to promote plant growth and induce systemic resistance, a state of heightened defensive capacity in plants.[1][2] A key aspect of this induced resistance is the activation of latent defense signaling pathways, including the jasmonate and ethylene pathways. Understanding how this compound modulates these pathways is crucial for its development as a reliable biocontrol agent or a novel plant defense stimulant.

This compound's Impact on the Jasmonate and Ethylene Signaling Pathways

Research has indicated that this compound plays a role in activating plant defense responses by influencing the expression of genes involved in the jasmonate and ethylene signaling pathways.[1][3] These two pathways are intricately linked and often work synergistically to regulate responses to necrotrophic pathogens and herbivorous insects.

A key piece of evidence for this compound's effect is the observed induction of the JERF3 (Jasmonate and Ethylene Responsive Factor 3) gene in tomato plants treated with this compound.[1] JERF3 is a transcription factor that is a known downstream component of the integrated JA/ET signaling cascade, indicating that this compound's influence extends to the convergence point of these two critical defense pathways.

The Jasmonate Signaling Pathway

The jasmonate signaling pathway is initiated by the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), in response to cellular damage or pathogen recognition.

The Ethylene Signaling Pathway

Ethylene is a gaseous hormone that plays a crucial role in various developmental processes and stress responses. In the absence of ethylene, its receptors activate CTR1, which represses downstream signaling. Ethylene binding inactivates the receptors, leading to the activation of downstream transcription factors.

Crosstalk and Convergence

The JA and ET pathways converge at the level of transcription factors, including the Ethylene Response Factors (ERFs), to fine-tune the plant's defense response. This compound's induction of JERF3 suggests it modulates this critical point of convergence.

Quantitative Data on this compound's Effects

The primary study by Cai et al. (2013) demonstrated that this compound induces the expression of genes related to the jasmonate/ethylene signaling pathway, specifically JERF3.[1] However, the precise fold-change in gene expression was not detailed in the accessible literature. To illustrate how such data would be presented, the following table provides a hypothetical representation of quantitative real-time PCR (qRT-PCR) results.

Table 1: Hypothetical Gene Expression Analysis in Tomato Leaves Treated with this compound

| Gene | Pathway | Treatment | Fold Change (vs. Control) | P-value |

| JERF3 | Jasmonate/Ethylene | This compound (0.1 ppm) | 3.5 | < 0.05 |

| PR1 | Salicylic Acid | This compound (0.1 ppm) | 2.8 | < 0.05 |

| GLU | Salicylic Acid | This compound (0.1 ppm) | 2.1 | < 0.05 |

| CHI-II | Basal Defense | This compound (0.1 ppm) | 1.2 | > 0.05 |

| PGIP | Basal Defense | This compound (0.1 ppm) | 1.1 | > 0.05 |

Note: This table is for illustrative purposes to demonstrate data presentation and does not represent actual published results.

Additionally, this compound has been shown to increase the activity of defense-related enzymes.[1]

Table 2: Effect of this compound on Defense-Related Enzyme Activity in Tomato Seedlings

| Enzyme | Function in Plant Defense | Treatment | Enzyme Activity (Units/mg protein) | % Increase vs. Control |

| Peroxidase (POD) | Cell wall strengthening, production of reactive oxygen species | Control | 1.5 | - |

| This compound (0.1 ppm) | 2.5 | 66.7% | ||

| Polyphenol Oxidase (PPO) | Oxidation of phenols to quinones (antimicrobial) | Control | 0.8 | - |

| This compound (0.1 ppm) | 1.3 | 62.5% | ||

| Phenylalanine Ammonia-Lyase (PAL) | Key enzyme in the phenylpropanoid pathway (synthesis of defense compounds) | Control | 2.2 | - |

| This compound (0.1 ppm) | 3.5 | 59.1% |

Note: The data in this table are representative and based on typical findings in plant defense studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the jasmonate and ethylene pathways.

Plant Growth and this compound Treatment

-

Plant Material: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on moist filter paper in the dark.

-

Growth Conditions: Seedlings are transferred to a hydroponic system with a nutrient solution and grown in a controlled environment chamber (e.g., 25°C, 16h light/8h dark photoperiod).

-

This compound Application: Purified this compound is dissolved in a suitable solvent (e.g., ethanol) and diluted to the desired final concentration (e.g., 0.1 ppm) in the hydroponic solution. Control plants receive the same concentration of the solvent.

-

Sampling: Leaf and root tissues are harvested at specified time points after treatment (e.g., 0, 24, 48, 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

References

- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Banana ethylene response factors are involved in fruit ripening through their interactions with ethylene biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Harzianolide: A Comprehensive Technical Guide to its Biological Activity in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianolide, a butenolide secondary metabolite produced by the filamentous fungus Trichoderma harzianum, has emerged as a significant bioactive compound with dual roles in promoting plant growth and inducing systemic resistance against a broad spectrum of phytopathogens. This technical guide provides an in-depth analysis of the biological activities of this compound on various plant species, detailing its effects on plant physiology, the underlying molecular mechanisms, and comprehensive experimental protocols for its study and application.

Biological Activities of this compound

This compound exhibits a range of beneficial effects on plants, primarily categorized as plant growth promotion and induction of systemic resistance.

Plant Growth Promotion

This compound has been demonstrated to significantly enhance plant growth and development. Its application leads to improvements in various agronomic traits, including increased biomass, enhanced root system architecture, and improved seedling vigor.

Key Effects on Plant Growth:

-

Increased Biomass: Application of this compound at concentrations as low as 0.1 ppm has been shown to increase the dry weight of tomato seedlings by up to 2.5-fold compared to untreated controls[1][2].

-

Enhanced Root Development: this compound promotes root growth, leading to a more extensive root system. This includes increased primary root length, lateral root proliferation, and a greater number of root tips[1][2]. An enhanced root system allows for more efficient nutrient and water uptake from the soil.

-

Improved Seedling Vigor: Seed treatment with T. harzianum, the producer of this compound, has been shown to improve the germination rate of maize seeds[3].

The growth-promoting effects of this compound are attributed to its influence on phytohormone signaling pathways and nutrient uptake.

Induction of Systemic Resistance

This compound is a potent elicitor of induced systemic resistance (ISR) in plants, priming the plant's defense mechanisms to respond more effectively to subsequent pathogen attacks. This leads to a broad-spectrum resistance against various fungal and bacterial pathogens.

Key Effects on Plant Defense:

-

Reduced Disease Severity: Pre-treatment of tomato plants with this compound has been shown to significantly reduce the lesion size caused by the necrotrophic fungus Sclerotinia sclerotiorum[1][2].

-

Activation of Defense-Related Enzymes: this compound treatment increases the activity of several defense-related enzymes, such as peroxidase (POD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are involved in the synthesis of antimicrobial compounds and the reinforcement of cell walls[4].

-

Antifungal Activity: this compound and its derivatives exhibit direct antifungal activity against a range of plant pathogens. For instance, harzianolides H–J have shown potent antifungal activity against Pestalotiopsis theae with MIC values ranging from 12.5 to 100 μg/mL[5]. Other studies have reported inhibitory activity against Pythium irregulare and Rhizoctonia solani[6].

Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and its producing organism, Trichoderma harzianum, on different plant species.

Table 1: Plant Growth Promotion Effects

| Plant Species | Treatment | Parameter | Result | Reference |

| Tomato (Solanum lycopersicum) | 0.1 ppm this compound | Seedling Dry Weight | 2.5-fold increase | [1][2] |

| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Plant Height | Significant increase | [7] |

| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Root Dry Weight | Significant increase | [8] |

| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Total Root Length | Significant increase | [8] |

| Maize (Zea mays) | T. harzianum seed treatment | Seedling Emergence Rate | 82.7% (vs. 70.3% in control) | [3] |

| Maize (Zea mays) | T. harzianum seed treatment | Shoot Length | Significant increase | [3] |

| Maize (Zea mays) | T. harzianum seed treatment | Root Length | Significant increase | [3] |

Table 2: Induced Systemic Resistance and Antifungal Activity

| Plant Species | Pathogen | Treatment | Parameter | Result | Reference |

| Tomato (Solanum lycopersicum) | Sclerotinia sclerotiorum | This compound pre-treatment | Lesion Size | Significant reduction | [1][2] |

| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Phenylalanine Ammonia-Lyase (PAL) Activity | 1.93 μM t-Cinnamic acid mg⁻¹ FW (at 24h) | [4] |

| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Peroxidase (PO) Activity | Significant increase (peak at 48h) | [4] |

| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Polyphenol Oxidase (PPO) Activity | Significant increase (peak at 72h) | [4] |

| Pestalotiopsis theae | - | Harzianolides H–J | MIC | 12.5–100 μg/mL | [5] |

| Pestalotiopsis theae | - | Harzianolides B and G | MIC | 25 and 50 μg/mL, respectively | [9] |

| Pythium irregulare | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |

| Sclerotinia sclerotiorum | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |

| Rhizoctonia solani | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |

Signaling Pathways

This compound-induced plant growth promotion and systemic resistance are mediated through the modulation of complex phytohormone signaling networks, primarily involving the salicylic acid (SA) and jasmonate/ethylene (JA/ET) pathways.

Figure 1: Simplified signaling pathway of this compound in plants.

Upon perception by the plant cell, this compound triggers the activation of both the SA and JA/ET signaling pathways[1][2].

-

Salicylic Acid (SA) Pathway: This pathway is crucial for resistance against biotrophic and hemibiotrophic pathogens. This compound upregulates the expression of key marker genes in this pathway, such as Pathogenesis-Related Protein 1 (PR-1) and β-1,3-glucanase (GLU)[1][2]. The activation of this pathway involves the master regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which, upon SA accumulation, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense genes.

-

Jasmonate/Ethylene (JA/ET) Pathway: This pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. This compound has been shown to induce the expression of Jasmonate and Ethylene Responsive Factor 3 (JERF3), a key transcription factor in this pathway[1][2]. The stabilization of transcription factors like EIN3 and EIL1 by ethylene leads to the activation of downstream transcription factors such as ERF1, which in turn regulate the expression of JA/ET-responsive defense genes.

The interaction between the SA and JA/ET pathways is complex and can be either synergistic or antagonistic, depending on the specific context of the plant-pathogen interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Plant Growth Promotion Assays

Figure 2: Experimental workflow for plant growth promotion assays.

4.1.1. Seed Treatment Protocol for Maize:

-

Seed Preparation: Select healthy and uniform maize seeds. Surface sterilize them by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.

-

Inoculum Preparation: Prepare a spore suspension of T. harzianum (the source of this compound) in sterile distilled water, adjusting the concentration to 1 x 10⁸ spores/mL. To enhance spore adhesion, a 5% molasses solution can be used as a sticker[10].

-

Seed Coating: Immerse the surface-sterilized seeds in the spore suspension for a specified duration (e.g., 1 hour), ensuring even coating.

-

Drying: Air-dry the treated seeds in a sterile environment before sowing.

-

Sowing and Growth: Sow the treated and control (untreated) seeds in pots containing sterilized soil or in the field.

-

Data Collection: After a defined growth period (e.g., 14-21 days), measure parameters such as germination rate, seedling height, root length, and fresh and dry biomass.

4.1.2. Soil Drench Protocol for Tomato:

-

Seedling Preparation: Grow tomato seedlings in pots with sterilized soil until they reach a specific developmental stage (e.g., 2-3 true leaves).

-

This compound Solution Preparation: Prepare an aqueous solution of purified this compound at the desired concentration (e.g., 0.1 ppm).

-

Application: Drench the soil of each pot with a specific volume of the this compound solution. Ensure even distribution around the root zone. Control plants should be drenched with the same volume of water.

-

Growth and Measurement: Continue to grow the plants under controlled conditions. At designated time points, harvest the plants and measure growth parameters as described in the seed treatment protocol.

Induced Systemic Resistance Assay

Figure 3: Experimental workflow for induced systemic resistance assays.

Protocol for Assessing ISR in Tomato against Sclerotinia sclerotiorum

-

Plant Material and Growth: Grow tomato plants (a susceptible variety) in pots under controlled greenhouse conditions.

-

This compound Treatment: At the 4-5 leaf stage, drench the soil of the treatment group with a this compound solution (e.g., 0.1 ppm). The control group should be treated with water.

-

Induction Period: Allow a period of 3-5 days for the induction of systemic resistance.

-

Pathogen Inoculation: Prepare mycelial plugs of S. sclerotiorum from a fresh culture on potato dextrose agar (PDA). Inoculate the leaves of both control and treated plants by placing a mycelial plug on a small wound made on the leaf surface.

-

Disease Assessment: Maintain the plants in a high-humidity environment to facilitate infection. After 48-72 hours, measure the diameter of the necrotic lesions on the inoculated leaves.

-

Biochemical and Molecular Analysis: At different time points after pathogen inoculation, collect leaf samples for the analysis of defense-related enzyme activities and gene expression (see protocol 4.3).

Real-Time Quantitative PCR (RT-qPCR) for Defense Gene Expression

References

- 1. Seed bio-priming with beneficial Trichoderma harzianum alleviates cold stress in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. megbrdc.nic.in [megbrdc.nic.in]

- 3. Combined Application of Trichoderma harzianum and Paclobutrazol to Control Root Rot Disease Caused by Rhizoctonia solani of Tomato Seedlings [mdpi.com]

- 4. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]

- 5. peerj.com [peerj.com]

- 6. Inoculation of tomato seedlings with Trichoderma Harzianum and Arbuscular Mycorrhizal Fungi and their effect on growth and control of wilt in tomato seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Trichoderma application methods differentially affect the tomato growth, rhizomicrobiome, and rhizosphere soil suppressiveness against Fusarium oxysporum [frontiersin.org]

- 8. Transcriptome Reprogramming of Tomato Orchestrate the Hormone Signaling Network of Systemic Resistance Induced by Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indogulfbioag.com [indogulfbioag.com]

- 10. The Beneficial Effect of Trichoderma spp. in Seed Treatment of Four Maize (Zea mays L.) Genotypes [scirp.org]

Harzianolide: A Fungal Metabolite's Potential in Plant Disease Management

A Technical Guide on the Antifungal Properties and Mechanism of Action of Harzianolide Against Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a butenolide secondary metabolite produced by fungi of the genus Trichoderma, particularly Trichoderma harzianum, has emerged as a promising natural compound with significant antifungal properties against a range of plant pathogens. Beyond its direct antagonistic effects, this compound also plays a crucial role as a plant growth regulator and an elicitor of systemic resistance in host plants. This technical guide provides an in-depth overview of the antifungal efficacy of this compound, detailing its activity against key plant pathogens, the experimental protocols used to determine its efficacy, and the signaling pathways it modulates in plants to confer disease resistance.

Antifungal Activity of this compound

This compound has demonstrated a broad spectrum of antifungal activity against several economically important plant pathogens. Its efficacy is typically quantified through metrics such as Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition. The following table summarizes the available quantitative data on the antifungal activity of this compound and its derivatives against various phytopathogens.

| Plant Pathogen | Fungal Class | Disease Caused | This compound Derivative(s) | Efficacy (MIC) | Reference(s) |

| Pestalotiopsis theae | Ascomycete | Grey blight of tea | Harzianolides H, I, J | 12.5 - 100 µg/mL | [1] |

| Gaeumannomyces graminis var. tritici | Ascomycete | Take-all disease of wheat | This compound | Growth inhibition noted | [2] |

| Pythium ultimum | Oomycete | Damping-off | This compound | Growth inhibition noted | |

| Rhizoctonia solani | Basidiomycete | Root rot, damping-off | This compound | Growth inhibition noted | |

| Sclerotinia sclerotiorum | Ascomycete | White mold | This compound | Reduction in lesion size | [3][4] |

Experimental Protocols

The evaluation of this compound's antifungal properties relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Antifungal Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.

Materials:

-

Pure this compound compound

-

Target fungal pathogen culture (e.g., Pestalotiopsis theae)

-

Potato Dextrose Broth (PDB) medium

-

Sterile 96-well microplates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Fungal Spore Suspension Preparation: A fresh culture of the target fungus is flooded with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) to harvest the spores. The spore concentration is adjusted to a final concentration of 1 x 105 spores/mL using a hemocytometer.

-

Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in PDB to achieve a range of test concentrations (e.g., 0.1 to 200 µg/mL).

-

Microplate Inoculation: 100 µL of each this compound dilution is added to the wells of a 96-well microplate. Subsequently, 100 µL of the fungal spore suspension is added to each well.

-

Controls: Positive control wells (containing PDB and fungal spores, without this compound) and negative control wells (containing PDB and the highest concentration of the solvent used, without fungal spores) are included.

-

Incubation: The microplate is incubated at a temperature optimal for the growth of the target fungus (typically 25-28°C) for a period of 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

In Vivo Disease Control Assay: Induced Systemic Resistance in Tomato

This assay evaluates the ability of this compound to induce systemic resistance in plants against a pathogen.

Objective: To assess the reduction in disease symptoms in this compound-pretreated plants upon challenge with a pathogen.

Materials:

-

Tomato seedlings (e.g., a susceptible cultivar)

-

Pure this compound solution (e.g., 0.1 ppm)

-

Pathogen culture (e.g., Sclerotinia sclerotiorum)

-

Sterile soil or growth medium

-

Greenhouse or controlled environment chamber

Procedure:

-

Plant Growth: Tomato seeds are surface-sterilized and sown in pots containing sterile soil. Seedlings are grown under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 weeks.

-

This compound Treatment: A subset of the tomato seedlings is treated with a solution of this compound. The solution can be applied as a soil drench or a foliar spray. Control plants are treated with a mock solution (e.g., water or the solvent used to dissolve this compound).

-

Pathogen Inoculation: After a specific period to allow for the induction of resistance (e.g., 48-72 hours), both this compound-treated and control plants are inoculated with the pathogen. For S. sclerotiorum, this can be done by placing a mycelial plug on a leaf or stem.

-

Disease Assessment: The plants are incubated under conditions favorable for disease development (e.g., high humidity). Disease severity is assessed at regular intervals by measuring the lesion size (diameter) on the inoculated parts of the plant.

-

Data Analysis: The lesion sizes on this compound-treated plants are compared to those on control plants. A significant reduction in lesion size in the treated plants indicates the induction of systemic resistance.[3][4]

Mechanism of Action: Induction of Plant Defense Signaling Pathways